molecular formula C7H7ClFN B12953318 2-(2-Chloroethyl)-5-fluoropyridine

2-(2-Chloroethyl)-5-fluoropyridine

Cat. No.: B12953318
M. Wt: 159.59 g/mol
InChI Key: FKJMJDPSJFWIOO-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloroethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the reaction of 5-fluoropyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

2-(2-Chloroethyl)-5-fluoropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-fluoropyridine involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethyl)pyridine
  • 5-Fluoropyridine
  • 2-(2-Chloroethyl)-4-fluoropyridine

Comparison

2-(2-Chloroethyl)-5-fluoropyridine is unique due to the presence of both chloroethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. Compared to 2-(2-Chloroethyl)pyridine, the fluorine atom in the 5-position enhances the compound’s stability and lipophilicity. In contrast to 5-Fluoropyridine, the chloroethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(2-chloroethyl)-5-fluoropyridine

InChI

InChI=1S/C7H7ClFN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2

InChI Key

FKJMJDPSJFWIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CCCl

Origin of Product

United States

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